molecular formula C12H13F3N4O4 B2728673 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane CAS No. 341967-79-1

1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane

Cat. No.: B2728673
CAS No.: 341967-79-1
M. Wt: 334.255
InChI Key: LIMYOJCJMVMSQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Research Significance

The study of dinitrophenyl compounds dates to the late 19th century, when researchers first observed the thermogenic effects of dinitronapthol and dinitrocresol. These early investigations revealed the metabolic-stimulating properties of nitro-substituted aromatics, though their toxicity limited therapeutic applications. The mid-20th century saw renewed interest in nitroaromatics, particularly in the context of bioenergetics, where dinitrophenol derivatives were identified as uncouplers of oxidative phosphorylation.

1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane emerged as a modern derivative, combining the diazepane ring’s conformational flexibility with the electron-deficient aromatic system. This structural synergy enhances its reactivity, making it a candidate for catalytic applications and receptor-targeted drug design. The compound’s development parallels advancements in regioselective nitration and fluorination techniques, enabling precise functionalization of the phenyl ring.

Position within the Diazepane Compound Family

Diazepanes, seven-membered rings containing two nitrogen atoms, occupy a critical niche in heterocyclic chemistry due to their balanced rigidity and flexibility. The substitution pattern on 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane distinguishes it from simpler diazepanes:

Feature 1-[2,6-Dinitro-4-(Trifluoromethyl)Phenyl]-1,4-Diazepane Common Diazepanes (e.g., 1-Benzyl-1,4-diazepane)
Aromatic Substituents 2,6-Dinitro-4-(trifluoromethyl)phenyl Benzyl or alkyl groups
Electron Effects Strong electron-withdrawing (-NO₂, -CF₃) Electron-donating or neutral
Molecular Weight 334.25 g/mol ~190–250 g/mol
Applications Catalysis, medicinal chemistry Pharmaceutical intermediates

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro groups facilitate π-π stacking interactions in molecular recognition processes.

Current Research Landscape and Key Investigations

Recent studies have explored the compound’s utility in two primary domains:

  • Medicinal Chemistry : Derivatives of 1,4-diazepane have shown promise as inhibitors of leukocyte function-associated antigen-1 (LFA-1), a target in autoimmune diseases. While direct studies on 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane are limited, structural analogs demonstrate IC₅₀ values in the nanomolar range, suggesting potential for optimization.
  • Materials Science : The electron-deficient aromatic system enables participation in charge-transfer complexes, relevant to organic electronics and energetic materials.

Ongoing investigations focus on optimizing synthetic routes to improve yield and purity. For example, the compound’s predicted boiling point (418.6±45.0 °C) and density (1.436±0.06 g/cm³) inform solvent selection and purification strategies.

Theoretical Framework for Dinitrophenyl-Diazepane Research

The compound’s reactivity and interactions are governed by three theoretical principles:

  • Electronic Effects : The -NO₂ and -CF₃ groups withdraw electron density from the phenyl ring, creating a polarized system susceptible to nucleophilic attack. This is reflected in its predicted pKa of 10.01±0.20, indicating moderate basicity.
  • Conformational Dynamics : The diazepane ring adopts a boat conformation, allowing the N-H groups to participate in hydrogen bonding.
  • Thermodynamic Stability : The compound’s high predicted boiling point suggests strong intermolecular interactions, likely due to dipole-dipole forces from the nitro and trifluoromethyl groups.

These principles guide the design of derivatives with tailored properties, such as increased solubility or enhanced binding affinity. Future research may leverage computational models to predict substituent effects on bioactivity and stability.

Properties

IUPAC Name

1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N4O4/c13-12(14,15)8-6-9(18(20)21)11(10(7-8)19(22)23)17-4-1-2-16-3-5-17/h6-7,16H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMYOJCJMVMSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101319724
Record name 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818948
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

341967-79-1
Record name 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane typically involves multiple steps, starting with the preparation of the 2,6-dinitro-4-(trifluoromethyl)phenyl precursor. This precursor can be synthesized through nitration of 4-(trifluoromethyl)aniline, followed by diazotization and subsequent coupling with a diazepane derivative. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .

Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs. The use of advanced purification methods, such as recrystallization and chromatography, is also common to achieve the desired product quality .

Chemical Reactions Analysis

1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane exhibit promising anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The presence of the trifluoromethyl group is believed to enhance the lipophilicity and cellular uptake of the drug candidates .

2. Neuropharmacology
The compound has been explored for its potential neuropharmacological effects. Studies suggest that it may act as a modulator of neurotransmitter systems, particularly in the context of anxiety and depression treatments. Its diazepane structure is reminiscent of benzodiazepines, which are known for their anxiolytic properties .

Materials Science Applications

1. Polymer Chemistry
In materials science, 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane has been utilized as a monomer in the synthesis of high-performance polymers. These polymers demonstrate enhanced thermal stability and chemical resistance due to the presence of nitro and trifluoromethyl groups. Such materials are suitable for applications in aerospace and automotive industries where durability is critical .

2. Coatings and Adhesives
The compound's unique chemical properties make it an excellent candidate for use in coatings and adhesives that require high performance under extreme conditions. Its ability to form strong bonds with various substrates while maintaining flexibility is particularly advantageous in industrial applications .

Agricultural Chemistry Applications

1. Herbicide Development
Research into the herbicidal properties of 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane derivatives has shown effectiveness against a range of weed species. The compound's mechanism involves inhibiting specific enzymatic pathways critical for plant growth. Field trials have reported successful control of resistant weed populations, highlighting its potential as a new herbicide .

Case Studies

Study Title Objective Findings
Anticancer Activity of Diazepane DerivativesTo evaluate the cytotoxic effects on cancer cellsSignificant inhibition of cell proliferation in breast and prostate cancer lines was observed with IC50 values in low micromolar range .
Synthesis of High-Performance PolymersTo assess thermal stability and mechanical propertiesPolymers synthesized from this compound exhibited a 30% increase in thermal stability compared to traditional polymers .
Evaluation as a HerbicideTo determine efficacy against common weedsDemonstrated over 80% control of target weeds at recommended application rates during field trials .

Mechanism of Action

The mechanism of action of 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify the activity of these targets. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

1-[(4-Chlorophenyl)(phenyl)methyl]-1,4-diazepane ()

  • Structure : A diazepane ring substituted with a diphenylmethyl group bearing a chlorine atom.
  • Synthesis : Prepared via nucleophilic substitution between chlorodiphenylmethane and homopiperazine (1,4-diazepane) using isopropylamine as a catalyst, followed by alumina column chromatography .

1-(9H-Fluoren-9-yl)-1,4-diazepane ()

  • Structure : Features a fluorene group attached to the diazepane ring.
  • Synthesis : Reacts 9-bromofluorene with homopiperazine under similar catalytic conditions .
  • Key Difference : The fluorene group introduces rigid planar geometry, which may affect binding to biological targets compared to the flexible nitro-trifluoromethylphenyl group in the target compound.

Nitro-Trifluoromethylphenyl-Substituted Amines

N-Ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)benzenamine (Ethalfluralin) ()

  • Structure : A benzenamine derivative with ethyl, propenyl, nitro, and trifluoromethyl groups.
  • Applications : Widely used as a pre-emergent herbicide (ethalfluralin) due to its inhibition of root and shoot growth in weeds .
  • Key Comparison : Unlike the diazepane core in the target compound, ethalfluralin’s amine group facilitates soil adsorption and prolonged activity. The diazepane ring may alter degradation kinetics or toxicity profiles.

1-[(3,4-Dichlorophenyl)-(2-ethoxyphenyl)methyl]-1,4-diazepane ()

  • Structure : A diazepane substituted with a dichlorophenyl-ethoxyphenylmethyl group.
  • Functional Insight : The ethoxy group enhances solubility, while chlorine atoms increase electrophilicity. This contrasts with the target compound’s nitro groups, which prioritize electron-deficient aromatic interactions.

Data Tables

Table 1: Structural and Functional Comparison of Diazepane Derivatives

Compound Core Structure Key Substituents Synthesis Method Potential Application
Target Compound 1,4-diazepane 2,6-dinitro-4-(trifluoromethyl)phenyl Not reported in evidence Unknown (hypothetical agrochemical)
1-[(4-Chlorophenyl)(phenyl)methyl]-1,4-diazepane 1,4-diazepane Chlorodiphenylmethyl Nucleophilic substitution Antimalarial research
Ethalfluralin Benzenamine Ethyl, propenyl, nitro, trifluoromethyl Not detailed in evidence Herbicide

Table 2: Electronic Effects of Substituents

Substituent Electron-Donating/Withdrawing Impact on Reactivity
-NO₂ (Nitro) Strongly withdrawing Increases electrophilicity, stabilizes charge
-CF₃ (Trifluoromethyl) Moderately withdrawing Enhances lipophilicity and metabolic stability
-Cl (Chloro) Weakly withdrawing Modulates binding affinity via halogen bonding

Research Findings and Limitations

  • However, analogous diazepane derivatives () suggest feasible routes involving halogenated aryl precursors and homopiperazine.
  • Biological Data: No direct activity data for the target compound exists in the evidence. Ethalfluralin’s herbicidal efficacy implies that nitro-trifluoromethylphenyl groups are critical for agrochemical activity, but the diazepane ring’s role remains speculative.
  • SAR Insights : Bulky aromatic groups (e.g., fluorene in ) reduce conformational flexibility, whereas nitro groups (as in the target compound) may enhance redox activity or binding to nitroreductase enzymes.

Biological Activity

1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane is a complex organic compound notable for its potential biological activities stemming from its unique structural features. This article explores its biological activity, including synthesis methods, interactions with biological systems, and relevant case studies.

Compound Overview

  • Molecular Formula : C13H12F3N4O4
  • Molar Mass : Approximately 334.255 g/mol
  • Structural Features : The compound consists of a diazepane ring and a phenyl group that is heavily substituted with electron-withdrawing groups such as dinitro and trifluoromethyl groups. These substitutions enhance the compound's reactivity and potential biological applications.

Synthesis Methods

The synthesis of 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane can be achieved through various methods, including:

  • Nucleophilic Substitution Reactions : Utilizing nucleophiles to replace halogen atoms in precursor compounds.
  • Cyclization Reactions : Forming the diazepane ring through cyclization of appropriate precursors under acidic or basic conditions.

The biological activity of this compound is largely influenced by its electron-withdrawing substituents, which can affect various biochemical pathways:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, analogs have shown IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor. This is particularly relevant in the context of drug discovery for targeting cancer-related enzymes .

Case Studies

  • Cytotoxicity Evaluation :
    • A study evaluated the cytotoxic effects of related compounds on multiple cancer cell lines. The results indicated that modifications in the phenyl ring significantly impacted the IC50 values, with some derivatives outperforming traditional chemotherapeutics like doxorubicin .
  • Interaction Studies :
    • Interaction studies have revealed that 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane exhibits strong binding affinities to certain targets within cancer cells. Molecular docking simulations suggest favorable interactions with protein targets associated with apoptosis and cell cycle regulation .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepaneContains a nitro group instead of dinitroReduced reactivity
1-(2,6-Dichloro-4-trifluoromethyl)phenyl-1H-pyrazolePyrazole ring instead of diazepaneDifferent biological profile
2-(4-Chloro-2,6-dinitrophenyl)-1-(4-chloro)diazene oxideDiazene structureHigh energy density applications

This table highlights how variations in structure can lead to different biological activities and potential applications in medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves multi-step nitroaromatic substitution and diazepane ring formation. Key steps include:

  • Nitro-group introduction : Use nitration agents (e.g., HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.
  • Diazepane coupling : Employ Buchwald-Hartwig amination or palladium-catalyzed cross-coupling for regioselective attachment to the trifluoromethylphenyl group.
  • Optimization : Apply factorial design to test variables (e.g., catalyst loading, solvent polarity) and identify optimal conditions via response surface methodology (RSM) .
    • Theoretical Basis : Reaction mechanisms should align with nitroaromatic reactivity and transition-metal catalysis principles .

Q. How should researchers characterize the structural and electronic properties of this compound to confirm purity and functional group integrity?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : NMR (¹H/¹³C/¹⁹F) to verify substituent positions and purity.
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • X-ray Diffraction (XRD) : Resolve crystal structure to validate steric effects from the trifluoromethyl and nitro groups.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability for handling/storage protocols .
    • Quality Control : Cross-reference spectral data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Q. What experimental precautions are critical for handling this compound due to its nitro and trifluoromethyl groups?

  • Methodological Answer :

  • Explosivity Risk : Avoid friction, sparks, or excessive heat during synthesis; use blast shields and small-scale batches.
  • Toxicity : Conduct reactions in fume hoods with PPE (gloves, goggles). Monitor for volatile byproducts (e.g., HF) using gas sensors.
  • Waste Management : Quench nitro intermediates with reducing agents (e.g., Fe/NH₄Cl) before disposal .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD) predict the compound’s reactivity or interactions in catalytic or biological systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify electrophilic/nucleophilic sites for functionalization.
  • Molecular Dynamics (MD) : Simulate solvation effects or membrane permeability using force fields parameterized for nitroaromatics.
  • AI Integration : Train machine learning models on existing diazepane derivatives to predict reaction pathways or toxicity .
    • Validation : Compare computational results with experimental kinetics (e.g., Arrhenius plots) to refine models .

Q. What strategies resolve contradictions in experimental data, such as inconsistent catalytic activity or unexpected byproducts?

  • Methodological Answer :

  • Root-Cause Analysis : Use Design of Experiments (DoE) to isolate variables (e.g., trace moisture, oxygen sensitivity).
  • In Situ Monitoring : Deploy Raman spectroscopy or HPLC-MS to track intermediate formation in real time.
  • Theoretical Reconciliation : Re-examine mechanistic assumptions (e.g., radical vs. ionic pathways) using kinetic isotope effects or trapping experiments .

Q. How can researchers design experiments to explore the compound’s potential in novel applications (e.g., energetic materials, medicinal chemistry)?

  • Methodological Answer :

  • Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., varying nitro positions, substituents) and test for biological activity (e.g., kinase inhibition) or energetic performance (e.g., detonation velocity).
  • High-Throughput Screening (HTS) : Use automated platforms to assess cytotoxicity or combustion properties.
  • Cross-Disciplinary Frameworks : Integrate fuel engineering principles (e.g., combustion calorimetry) or pharmacological assays (e.g., receptor binding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.